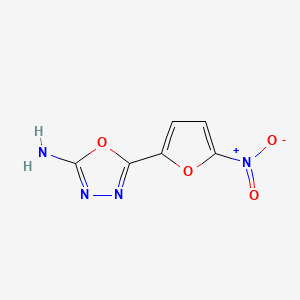

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine

描述

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring fused with a nitrofuran moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-nitro-2-furoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-Amino-5-(5-amino-2-furyl)-1,3,4-oxadiazole.

Reduction: Formation of 2-Amino-5-(5-amino-2-furyl)-1,3,4-oxadiazole.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.

Materials Science: Used in the development of novel materials with specific electronic properties.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

作用机制

The mechanism of action of 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its biological activity .

相似化合物的比较

Similar Compounds

- 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole

- 2-Amino-5-(5-nitro-2-furyl)-1,3,4-triazole

Uniqueness

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

生物活性

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS: 3775-55-1) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antileishmanial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound has been documented in various studies. The compound typically involves the reaction of nitrofuran derivatives with amidine or hydrazine derivatives to form the oxadiazole ring. Characterization methods such as IR, NMR, and mass spectrometry are employed to confirm the structural integrity of synthesized compounds.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives against various pathogens.

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2c | S. aureus | 0.5 | |

| 2h | E. faecium | 1.0 | |

| 2e | M. tuberculosis | 0.8 | |

| 2d | A. baumannii | 0.6 |

The compound demonstrated potent activity against ESKAPE pathogens, which are known for their multidrug resistance. Notably, derivatives like 2c and 2h exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin.

Antileishmanial Activity

Research has highlighted the antileishmanial potential of this compound. A study reported that derivatives with specific substitutions on the amidine nitrogen exhibited profound effects on biological activity against Leishmania major.

Table 2: Antileishmanial Activity

| Compound | Form | IC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|---|

| 2d | Promastigote | 0.08 | 785 | 78.5 |

| 2e | Amastigote | 0.12 | 600 | 50 |

The most active derivative was identified as N-propyl-4-(4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl) benzamidine hydrochloride (2d) , which displayed a high selectivity index (SI), indicating low toxicity to host cells while effectively inhibiting the parasite .

Structure-Activity Relationships (SAR)

The biological activity of compounds in this class is influenced by their structural features. Modifications at specific positions on the oxadiazole ring or the nitrofuran moiety can significantly affect potency and selectivity against various pathogens. For instance:

- Substituents on Amidines : The nature of substituents on amidine nitrogen has been shown to enhance antileishmanial activity.

- Oxadiazole Variants : Different oxadiazole derivatives have demonstrated varying degrees of antibacterial activity depending on their molecular structure and substituents.

Case Studies

Several case studies have further elucidated the therapeutic potential of this compound:

- Antibacterial Efficacy : A study highlighted that certain oxadiazole derivatives exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

- In Vivo Studies : In vivo models have demonstrated that compounds derived from this compound possess anti-inflammatory properties alongside their antimicrobial effects, suggesting broader therapeutic applications .

常见问题

Q. What are the standard synthetic routes for 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

Basic

The synthesis typically involves cyclization of nitrofuran-containing precursors with thiosemicarbazides or hydrazine derivatives under acidic conditions. For example, POCl₃ is commonly used as a cyclizing agent at elevated temperatures (90–100°C) . Intermediates are characterized via ¹H/¹³C NMR to confirm proton and carbon environments, FTIR for functional groups (e.g., C=N, NO₂), and mass spectrometry for molecular ion validation .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Basic

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7–8 ppm) and nitrofuran/oxadiazole carbons (δ 150–160 ppm) .

- FTIR : Confirms C=N (1650–1600 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula via exact mass determination .

Q. How can molecular docking studies be applied to predict the biological targets of this compound?

Advanced

Molecular docking uses software (e.g., AutoDock Vina) to simulate interactions between the compound and target proteins (e.g., bacterial DNA gyrase or cancer-related kinases). Docking scores (binding energy in kcal/mol) prioritize targets, while structure-activity relationship (SAR) analysis identifies critical substituents (e.g., nitrofuran’s role in redox activation) .

Q. What strategies address conflicting data in biological activity assays for this compound?

Advanced

- Dose-response curves : Validate activity thresholds and eliminate false positives .

- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and agar diffusion .

- Control standardization : Use reference compounds (e.g., ciprofloxacin for antibacterial assays) to normalize inter-lab variability .

Q. How to design SAR studies to optimize the antimicrobial activity of this compound?

Advanced

- Core modifications : Replace nitrofuran with pyridine or benzodioxole to assess redox dependency .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 of the oxadiazole to enhance membrane penetration .

- Bioisosteric replacement : Substitute oxadiazole with thiadiazole to evaluate heterocycle tolerance .

Q. What in silico methods predict physicochemical properties and toxicity?

Advanced

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability .

- ProTox-II : Predicts toxicity endpoints (e.g., hepatotoxicity) via machine learning .

- DFT calculations : Model electron distribution to rationalize redox behavior (e.g., nitro group reduction potential) .

Q. What are the known biological activities of this compound, and which in vitro models are used?

Basic

- Antimicrobial : Tested against Gram-positive bacteria (e.g., S. aureus) via MIC assays .

- Anticancer : Evaluated via MTT assays on cancer cell lines (e.g., HeLa) .

- Antioxidant : Assessed using DPPH radical scavenging assays .

Q. How do solvent and catalyst choices affect synthesis yield and purity?

Advanced

- Solvent polarity : DMSO enhances cyclization but may require aqueous workup to precipitate the product .

- Catalyst optimization : POCl₃ vs. polyphosphoric acid (PPA) impacts reaction time and byproduct formation .

- Reflux duration : Extended heating (≥3 hours) improves yield but risks decomposition; monitored via TLC .

Q. What theoretical frameworks guide the research on this compound's mechanism?

Advanced

- Redox activation theory : Nitrofuran’s nitro group undergoes enzymatic reduction, generating reactive intermediates that damage microbial DNA .

- QSAR modeling : Links substituent electronegativity to bioactivity using Hammett constants .

- Target-based drug design : Prioritizes proteins with conserved binding pockets (e.g., M. tuberculosis enoyl-ACP reductase) .

Q. How to validate bioactivity through orthogonal assays?

Advanced

- Enzymatic vs. cellular assays : Compare target inhibition (e.g., topoisomerase II) with cell viability results .

- Resazurin reduction : Confirms bacteriostatic vs. bactericidal effects in parallel with MIC .

- Synergy testing : Combine with known inhibitors (e.g., β-lactams) to identify potentiating effects .

属性

IUPAC Name |

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O4/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWQUFUBSCXPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020058 | |

| Record name | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3775-55-1 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(5-nitro-2-furyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003775551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。